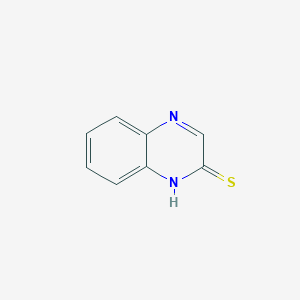

2-Quinoxalinethiol

Beschreibung

Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Chemical Research

The quinoxaline scaffold, a heterocyclic motif composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, holds a privileged position in modern chemical research. mdpi.com These structures are of significant interest due to their presence in a variety of natural and synthetic compounds that exhibit a wide range of physicochemical properties and pharmacological activities. mtieat.org In medicinal chemistry, quinoxaline derivatives are recognized for their broad spectrum of biological applications, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and antiprotozoal agents. mdpi.comontosight.ai The versatility of the quinoxaline framework allows for extensive modifications, making it a valuable building block for the design of new drugs. nih.gov Beyond medicine, quinoxaline-based compounds are also investigated for their applications in materials science, such as in the development of solar cells. researchgate.net The ease with which the quinoxaline scaffold can be constructed further enhances its significance as a favorable structure in the development of novel chemical entities. nih.gov

Historical Context and Evolution of Research on 2-Quinoxalinethiol

The chemistry of quinoxalines dates back to early research in heterocyclic compound synthesis. The foundational method for creating the quinoxaline ring system involves the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. The parent compound, quinoxaline, is formed from the reaction of 1,2-diaminobenzene with glyoxal.

The exploration into sulfur-containing quinoxaline derivatives, such as this compound, emerged from the recognition that incorporating heteroatoms could introduce novel functionalities and biological activities. Early synthetic routes to quinoxaline-thiols were often multi-step processes that required harsh conditions, including high temperatures and the use of strong acid catalysts. These foundational methods, while less efficient by modern standards, were crucial for establishing a fundamental understanding of the chemistry of these compounds.

A significant evolution in the research of this compound has been the understanding of its tautomerism. The compound exists in an equilibrium between the thiol form (2-mercaptoquinoxaline) and the more stable thione form (1H-quinoxaline-2-thione). Advances in analytical techniques, particularly infrared spectroscopy and computational chemistry, have been instrumental in elucidating this tautomeric relationship.

Contemporary research has focused on developing more efficient and environmentally friendly synthetic methodologies. Modern approaches include microwave-assisted synthesis, one-pot procedures, and base-catalyzed multicomponent reactions, which have made this compound and its derivatives more accessible for research. researchgate.net For instance, an efficient method involves the reaction of phenacyl sulfoxides with o-arylenediamines to produce quinoxaline-2-thiols in good yields. Another established method for producing related compounds is the reaction of a 2-chloroquinoxaline (B48734) with thiourea (B124793) in an ethanol (B145695) solvent. researchgate.net

Research Gaps and Future Directions in this compound Chemistry

Despite the progress made, there remain areas in the chemistry of this compound that warrant further investigation. One significant research gap is the comprehensive exploration of its coordination chemistry. While the thiol group suggests potential as a ligand for metal complexes, this area remains less explored compared to its organic reactions. The development of novel metal complexes of this compound could lead to new catalysts or materials with unique electronic and photophysical properties.

Another area for future research is the expansion of its applications in materials science. The heterocyclic nature and the presence of the thione group suggest potential for the development of novel organic semiconductors, corrosion inhibitors, or functional polymers. Studies have indicated that this compound can act as a mixed-type inhibitor for the corrosion of mild steel in acidic environments. researchgate.net Further research could optimize its performance and explore its mechanism of action in greater detail.

In the realm of medicinal chemistry, while the broader quinoxaline class is well-studied, the specific therapeutic potential of this compound itself could be more deeply investigated. Future work could focus on the synthesis and biological evaluation of a wider range of derivatives, exploring how modifications to the quinoxaline ring or the sulfur functionality impact activity. For example, derivatives such as 3-hydrazinoquinoxaline-2-thiol (B1673409) have shown potential in wound healing and as antimicrobial agents.

Finally, there is a need for more in-depth studies on the solid-state properties of this compound and its derivatives. Detailed crystallographic analysis and investigation of intermolecular interactions could provide insights into its physical properties and inform the design of new crystalline materials. rsc.orgmdpi.com

Detailed Research Findings

Below are interactive data tables summarizing key information about this compound and a related compound.

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 6962-54-5 |

| Molecular Formula | C₈H₆N₂S |

| Molecular Weight | 162.21 g/mol |

| IUPAC Name | 1H-quinoxaline-2-thione |

| InChI | InChI=1S/C8H6N2S/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) |

| InChIKey | INQXGZFDGDSRIF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=S)C=N2 |

Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Characteristics |

|---|---|

| Infrared Spectroscopy | Thione tautomer shows C=N stretching in the 1750-1610 cm⁻¹ region and N-H stretching near 3120-3200 cm⁻¹. |

| Mass Spectrometry | Electrospray ionization typically shows a molecular ion peak at m/z 162 (protonated molecular ion). |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQXGZFDGDSRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377048 | |

| Record name | 2-Quinoxalinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6962-54-5 | |

| Record name | 2-Quinoxalinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Quinoxalinethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXW8JT3NXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Quinoxalinethiol and Its Functionalized Derivatives

Classical Synthetic Routes to the 2-Quinoxalinethiol Core

The foundational methods for constructing the this compound molecule often rely on well-understood, stepwise reactions. These classical routes are dependable and have been widely used in chemical synthesis.

Cyclocondensation reactions represent a direct and common method for assembling the quinoxaline (B1680401) ring system. A primary example involves the reaction of o-phenylenediamine (B120857) with a suitable three-carbon precursor containing a thiol or a protected thiol group. For instance, the condensation of o-phenylenediamine with ethyl 2-mercaptoacetate can yield this compound. This reaction proceeds through the formation of a dihydroquinoxaline intermediate, which subsequently aromatizes.

Another prominent cyclocondensation strategy is the reaction between o-phenylenediamine and ethyl ethoxy(thioxo)acetate, which directly furnishes this compound. The reaction conditions for these condensations can vary, often involving refluxing in a suitable solvent like ethanol (B145695) or acetic acid to drive the reaction to completion.

Table 1: Examples of Cyclocondensation Reactions for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions |

| o-Phenylenediamine | Ethyl 2-mercaptoacetate | This compound | Ethanol, Reflux |

| o-Phenylenediamine | Ethyl ethoxy(thioxo)acetate | This compound | Acetic Acid, Reflux |

Thionation provides an alternative pathway to this compound, starting from the more readily available 2-hydroxyquinoxaline (B48720) (also known as 2-quinoxalinone). This method involves the conversion of the carbonyl group of 2-hydroxyquinoxaline into a thiocarbonyl group. A common and effective thionating agent for this transformation is phosphorus pentasulfide (P₄S₁₀). The reaction is typically carried out in a high-boiling solvent such as pyridine (B92270) or dioxane. Lawesson's reagent is another thionating agent that can be employed, sometimes offering milder reaction conditions and improved yields.

Nucleophilic substitution reactions offer a versatile method for introducing the thiol group onto a pre-formed quinoxaline ring. A common precursor for this approach is 2-chloroquinoxaline (B48734). This halogenated quinoxaline is reactive towards sulfur nucleophiles. The reaction of 2-chloroquinoxaline with a sulfur source like sodium sulfide (B99878) or, more commonly, thiourea (B124793), leads to the formation of this compound. When thiourea is used, the reaction proceeds through an isothiouronium salt intermediate, which is then hydrolyzed, typically under basic conditions, to yield the final thiol product. This two-step, one-pot procedure is a widely adopted method for synthesizing this compound.

Table 2: Nucleophilic Substitution for this compound Synthesis

| Substrate | Reagent | Intermediate | Product |

| 2-Chloroquinoxaline | Thiourea | 2-Quinoxalinylisothiouronium salt | This compound |

| 2-Chloroquinoxaline | Sodium hydrosulfide | - | This compound |

Advanced and Green Synthetic Approaches for this compound Analogues

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced strategies for the synthesis of this compound and its derivatives.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by high atom economy and procedural simplicity. A one-pot, three-component synthesis of this compound derivatives has been developed. This reaction involves the condensation of o-phenylenediamine, an aldehyde, and a source of sulfur, such as elemental sulfur, in the presence of a catalyst. This approach allows for the rapid generation of a library of substituted 2-quinoxalinethiols by varying the aldehyde component.

While direct transition metal-catalyzed C-S bond formation to produce this compound is less common, these methods are crucial for synthesizing the necessary precursors, such as substituted o-phenylenediamines or functionalized quinoxaline cores. For instance, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can be used to synthesize complex o-phenylenediamine derivatives. These can then be used in classical cyclocondensation reactions to produce highly functionalized this compound analogues. Similarly, palladium-catalyzed C-H activation/functionalization of the quinoxaline core can be employed to introduce various substituents before the final conversion to the thiol.

Microwave-Assisted and Solvent-Free Methodologies

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient protocols. In the context of this compound and its derivatives, microwave-assisted and solvent-free methodologies represent significant advancements over classical synthetic routes. These "green chemistry" approaches offer numerous advantages, including accelerated reaction rates, improved yields, enhanced product purity, and minimized waste generation by reducing or eliminating the need for hazardous organic solvents. ijnrd.orgijpsjournal.com

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, which is a fundamentally different mechanism from conventional heating. ijnrd.org This process can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically shorter reaction times and cleaner reactions. ijnrd.orgresearchgate.net Similarly, solvent-free synthesis, also known as solid-state reaction, involves carrying out reactions without a solvent, which significantly reduces environmental pollution and simplifies work-up procedures. ijrap.netchemistrydocs.com

Microwave-Assisted Synthesis

The application of microwave irradiation has proven to be a powerful tool for accelerating the synthesis of heterocyclic compounds, including the quinoxaline scaffold. ijpsjournal.com This technique offers benefits such as milder reaction conditions, higher yields, and shorter reaction times compared to conventional heating methods. ijnrd.orgnih.gov

Research has demonstrated the successful synthesis of various quinoxaline derivatives using microwave energy. For instance, a simple and efficient method was developed for synthesizing 2-quinoxalinone-3-hydrazone derivatives using microwave irradiation. nih.gov Another study detailed the microwave-assisted synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, achieving yields between 68% and 81% in just 2 to 8 minutes of irradiation at 160-320 Watts. fip.orgfip.org These examples, while not directly for this compound, showcase the potential and efficiency of microwave-assisted protocols for related structures. The synthesis is often carried out by irradiating a mixture of the reactants, sometimes with a solvent like ethanol or in the presence of a solid support like silica (B1680970) gel. fip.orgmdpi.com

Researchers at TU Wien developed a novel, catalyst-free synthesis of quinoxalines using superheated water in a microwave reactor. tuwien.at This method is noted for its very short reaction times and for eliminating the need for both organic solvents and catalysts. tuwien.at The resulting apolar quinoxaline products phase-separate from water upon cooling, allowing for easy collection by simple filtration. tuwien.at

The table below summarizes findings from various studies on the microwave-assisted synthesis of quinoxaline and related heterocyclic derivatives.

Table 1: Examples of Microwave-Assisted Synthesis of Quinoxaline and Related Derivatives

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-hydroxybenzohydrazide, Benzaldehyde/derivatives | 160-320 W, 2-8 min, Ethanol (evaporated) | N'-Benzylidene-2-hydroxybenzohydrazide derivatives | 68-81% | fip.orgfip.org |

| 1,2-diketones, Aldehydes, NH4OAc | 180 °C, 5 min | 2,4,5-trisubstituted imidazoles | 80-90% | ijpsjournal.com |

| Benzaldehyde, Terephthalaldehyde, Isophthalaldehyde | Microwave-assisted cycloaddition | Pyridylimidazo[1,5-a]pyridine derivatives | >80% | mdpi.com |

| Phenothiazine, Urotropine, Glacial acetic acid | Microwave irradiation | 3-Formyl-10H-phenothiazine | Not specified (0.6g product) | mdpi.com |

Solvent-Free Methodologies

Solvent-free synthesis is another cornerstone of green chemistry, offering advantages such as reduced cost, lower environmental impact, and often, simpler isolation of products. ijrap.netchemistrydocs.com Several studies have reported the efficient synthesis of quinoxaline derivatives under solvent-free conditions, frequently employing a recyclable catalyst.

An efficient and inexpensive sulfated polyborate catalyst has been used for the rapid, solvent-free synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-diketones. ias.ac.in This method boasts high yields, short reaction times, and easy work-up, with the catalyst being environmentally benign. ias.ac.in The reaction proceeds smoothly at room temperature, demonstrating the catalyst's high efficiency. ias.ac.in

Another approach involves the use of Hβ zeolite as a heterogeneous catalyst for the one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org This catalyst proved to be effective and could be recycled up to five times without a significant loss in its activity. rsc.org Similarly, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) (DSIMHS), an ionic liquid, has been used as a recyclable catalyst for the Friedländer reaction to produce quinolines at 70 °C under solvent-free conditions, achieving high yields. academie-sciences.fr

The table below details research findings for the solvent-free synthesis of quinoxaline derivatives.

Table 2: Examples of Solvent-Free Synthesis of Quinoxaline Derivatives

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamines, 1,2-diketones/α-hydroxy ketones | Sulfated polyborate | Solvent-free, Room Temp. | High | ias.ac.in |

| 2-aminoaryl ketone, α-methylene carbonyl compound | 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) | Solvent-free, 70 °C | High | academie-sciences.fr |

| Aromatic aldehydes, 1,3-cyclohexanediones, Alkyl acetoacetate, Ammonium (B1175870) acetate | Nanomagnetic-supported sulfonic acid | Solvent-free | High | ajol.info |

| Ketones, 2-aminobenzophenones | Hβ zeolite | Solvent-free | Not specified | rsc.org |

Reactivity and Mechanistic Investigations of 2 Quinoxalinethiol

Reactivity of the Thiol Functionality in Organic Transformations

The thiol group in 2-quinoxalinethiol is a versatile functional group that can participate in a range of organic reactions. Its reactivity is primarily centered around the nucleophilic nature of the sulfur atom and its ability to act as a building block for more complex heterocyclic systems.

The sulfur atom of the thiol group in this compound is electron-rich, making it a potent nucleophile. masterorganicchemistry.com This characteristic allows it to readily react with a variety of electrophilic reagents. libretexts.orguleth.ca These reactions typically involve the formation of a new bond between the sulfur atom and an electron-deficient center in the electrophile. masterorganicchemistry.com

Common electrophiles that react with this compound include alkyl halides, acyl halides, and other activated systems. The reaction with alkyl halides, for instance, leads to the formation of S-alkylated derivatives. Similarly, acylation with acyl halides yields S-acyl derivatives. The nature of the electrophile and the reaction conditions can be tuned to achieve a desired substitution pattern. masterorganicchemistry.comksu.edu.sa

The general scheme for the nucleophilic substitution reaction can be represented as:

R-X + Qx-SH → Qx-S-R + HX

Where Qx-SH represents this compound, R-X is an electrophilic reagent (e.g., an alkyl halide), and Qx-S-R is the resulting S-substituted quinoxaline (B1680401).

A variety of S-substituted this compound derivatives have been synthesized using this nucleophilic reactivity. These derivatives are often intermediates in the synthesis of more complex molecules with potential biological applications. mdpi.combibliotekanauki.pl

A significant application of the reactivity of this compound is in the synthesis of fused heterocyclic systems. These are compounds where another heterocyclic ring is annulated onto the quinoxaline framework. The thiol group, often in concert with another functional group on the quinoxaline ring, plays a crucial role in the cyclization reactions that form these fused systems. tandfonline.comrsc.org

An important class of fused heterocycles derived from this compound are the thiadiazinoquinoxalines. tandfonline.com These compounds contain a six-membered ring with two nitrogen atoms and a sulfur atom fused to the quinoxaline core. The synthesis of these systems often involves the reaction of a suitably substituted this compound derivative with a reagent that provides the remaining atoms for the new ring. tandfonline.comresearchgate.net

For example, the reaction of 2-amino-3-quinoxalinethiol with hydrazonoyl halides in the presence of a base like sodium ethoxide leads to the formation of 4H-1,3,4-thiadiazino[5,6-b]quinoxalines. tandfonline.comarkat-usa.org The reaction proceeds through a site-selective process where the hydrazonoyl halide reacts with both the amino and the thiol groups to form the fused ring system. tandfonline.comresearchgate.netresearchgate.net

The general structure of a thiadiazino[5,6-b]quinoxaline is shown below:

Figure 1: General structure of 4H-1,3,4-Thiadiazino[5,6-b]quinoxaline

The synthesis of such fused systems highlights the utility of this compound as a versatile precursor in heterocyclic chemistry. researchgate.net

Exploration of Tautomeric Equilibria and Their Influence on Reactivity

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. mdpi.combyjus.com Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. doubtnut.com In the case of this compound, the equilibrium involves the migration of a hydrogen atom between the sulfur atom and a nitrogen atom in the quinoxaline ring.

Figure 2: Thiol-Thione Tautomerism in this compound

Computational studies have indicated that the thione tautomer is generally more stable than the thiol form by a significant energy margin. This preference for the thione form is attributed to factors such as resonance stabilization within the quinoxaline ring system. Spectroscopic evidence, such as the absence of a strong S-H stretching band in the infrared spectrum, further supports the predominance of the thione tautomer in the solid state and in solution. mdpi.com

The position of the tautomeric equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of substituents on the quinoxaline ring. wuxibiology.com This equilibrium has a profound influence on the reactivity of the compound. For instance, while the thiol form is expected to be the more nucleophilic species at the sulfur atom, the thione form can also exhibit reactivity at the sulfur atom, as well as at the nitrogen atom. scispace.comjocpr.com The observed reactivity in a particular reaction will depend on the specific reaction conditions and the nature of the reacting partner, which can selectively react with one of the tautomers present in the equilibrium mixture. psu.edu

Detailed Mechanistic Studies of this compound Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. Mechanistic studies often involve a combination of kinetic analyses and the identification of reaction intermediates.

For example, in nucleophilic substitution reactions, the rate law can be determined by systematically varying the concentrations of the reactants and monitoring the reaction progress over time. nih.govnih.gov The order of the reaction with respect to each reactant can provide insights into the molecularity of the rate-determining step. byjus.compressbooks.pub

Below is a hypothetical data table illustrating how kinetic data might be presented for the reaction of this compound with an electrophile:

| Experiment | [this compound] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

From this data, one could deduce the rate law for the reaction. In this hypothetical case, doubling the concentration of this compound doubles the rate, and doubling the concentration of the electrophile quadruples the rate, suggesting a rate law of: Rate = k[this compound][Electrophile]² . Such information is vital for understanding the reaction mechanism.

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. slideshare.net Their identification and characterization can provide direct evidence for a proposed reaction mechanism. csbsju.edunih.govchemtube3d.com Due to their often short lifetimes, trapping experiments and spectroscopic techniques are commonly employed to detect and study these intermediates. slideshare.netnih.gov

In the context of this compound reactions, intermediates can include species such as thiolate anions, protonated forms of the reactants, or transient adducts. For instance, in reactions involving hydrazonoyl halides to form thiadiazinoquinoxalines, thiohydrazonate esters have been proposed as intermediates. arkat-usa.org These intermediates are formed by the initial reaction of the thiol group with the hydrazonoyl halide and then undergo intramolecular cyclization to yield the final fused heterocyclic product. arkat-usa.orgresearchgate.netacs.org

Trapping experiments, where a reactive species is added to the reaction mixture to intercept and form a stable, characterizable product with the intermediate, can provide strong evidence for its existence. slideshare.netcsbsju.edu For example, a highly reactive electrophile could be used to trap a transient thiolate anion intermediate.

Solvent and Substituent Effects on Reaction Mechanisms

The reactivity of this compound is profoundly influenced by the surrounding chemical environment, specifically the choice of solvent and the nature of any substituents on the quinoxaline ring system. These factors can alter reaction rates, shift chemical equilibria, and even dictate the preferred mechanistic pathway a reaction will follow. A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thiol form (1H-quinoxaline-2-thione) and the thione form. The position of this equilibrium, and thus the dominant reactive species, is highly sensitive to both solvent and substituent effects.

Solvent Effects on Tautomerism and Reactivity

The solvent plays a critical role in chemical reactions by influencing the stability of reactants, products, and transition states. numberanalytics.comwikipedia.org In the case of this compound, the most significant solvent effect is its influence on the thione-thiol tautomeric equilibrium. The thione tautomer is considerably more polar than the thiol tautomer. Consequently, the choice of solvent can shift the equilibrium to favor one form over the other.

Polar solvents, through dipole-dipole interactions and hydrogen bonding, tend to stabilize the more polar thione form. Computational studies have shown the thione tautomer to be energetically more stable than the thiol form, and this stability is enhanced in polar environments. Conversely, non-polar solvents have a lesser effect on the equilibrium, and in some cases, can lead to a higher relative concentration of the less polar thiol form. nih.govresearchgate.net This solvent-dependent tautomer distribution is critical because the thiol and thione forms exhibit different reactivity patterns.

The influence of solvent polarity on the tautomeric equilibrium of this compound can be summarized as follows:

| Solvent Type | Predominant Tautomer | Rationale |

| Polar Protic (e.g., Water, Methanol) | Thione | Stabilizes the polar C=S and N-H bonds through hydrogen bonding. wikipedia.orgresearchgate.net |

| Polar Aprotic (e.g., DMSO, DMF) | Thione | Stabilizes the polar tautomer due to a high dielectric constant. nih.govresearchgate.net |

| Non-Polar (e.g., Benzene (B151609), Chloroform) | Thiol (relative increase) | Less stabilization of the polar thione form, shifting equilibrium towards the thiol tautomer. nih.govchemistwizards.com |

Beyond tautomerism, solvents affect reaction kinetics. For nucleophilic substitution reactions, such as the common S-alkylation of this compound, the solvent choice is paramount. Polar aprotic solvents like DMF or DMSO are often used because they effectively solvate the counter-ion (cation) while leaving the sulfur anion of the thiol/thiolate relatively "bare" and highly nucleophilic, thus accelerating SN2 reactions. libretexts.org In contrast, polar protic solvents can form a solvent cage around the sulfur anion via hydrogen bonding, which decreases its nucleophilicity and slows the reaction rate. chemistrysteps.com

Substituent Effects on Electronic Properties and Reactivity

Substituents on the benzene ring portion of the quinoxaline nucleus can dramatically alter the electronic properties and, therefore, the reactivity of the entire molecule. These effects are generally categorized based on the substituent's ability to donate or withdraw electron density, which occurs through inductive and resonance effects. libretexts.org

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃), and alkoxy (-OCH₃) increase the electron density of the aromatic system. This makes the quinoxaline ring more susceptible to electrophilic attack (activating the ring) and increases the nucleophilicity of the exocyclic sulfur atom. libretexts.orglibretexts.org EDGs generally direct incoming electrophiles to the ortho and para positions relative to themselves. scribd.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the aromatic system. This deactivates the ring toward electrophilic substitution, making such reactions slower. libretexts.orgopenstax.org These groups also decrease the nucleophilicity of the sulfur atom by withdrawing electron density. EWGs typically direct incoming electrophiles to the meta position relative to themselves (with the exception of halogens, which are deactivating but ortho, para-directing). scribd.comopenstax.org

The impact of various substituents on the electrophilic substitution of the quinoxaline ring can be predicted based on these principles.

| Substituent (at C6 or C7) | Type | Effect on Reaction Rate (Electrophilic Substitution) | Orientation of Incoming Group |

| -NO₂ | Strong EWG | Strongly Decreased | Meta-directing |

| -CN | Strong EWG | Strongly Decreased | Meta-directing |

| -Cl | Weak EWG (by induction), Weak EDG (by resonance) | Decreased | Ortho, Para-directing |

| -CH₃ | Weak EDG | Increased | Ortho, Para-directing |

| -OCH₃ | Strong EDG | Strongly Increased | Ortho, Para-directing |

These substituent effects also modulate the pKa of the N-H proton in the thione form and the S-H proton in the thiol form. EWGs increase the acidity (lower pKa) by stabilizing the resulting conjugate base, which can influence the reaction kinetics in base-catalyzed reactions. Conversely, EDGs decrease the acidity (higher pKa).

Coordination Chemistry of 2 Quinoxalinethiol and Its Metal Complexes

2-Quinoxalinethiol as a Ligand: Binding Modes and Coordination Environment

This compound is a versatile ligand in coordination chemistry, capable of exhibiting various binding modes due to the presence of multiple donor atoms—specifically, the sulfur atom of the thiol/thione group and the nitrogen atoms within the quinoxaline (B1680401) ring system. Its coordination behavior is significantly influenced by the tautomeric equilibrium between its thiol and thione forms. Computational studies suggest that the thione tautomer is more stable than the thiol form.

Monodentate, Bidentate, and Polydentate Ligand Behavior

The denticity of a ligand refers to the number of donor atoms that bind to a central metal ion. byjus.comlibretexts.org Ligands can be classified as monodentate, bidentate, or polydentate based on whether they coordinate through one, two, or multiple donor sites, respectively. libretexts.orglibretexts.org

Monodentate Behavior : In its simplest coordination mode, this compound can act as a monodentate ligand, binding to a metal center through a single donor atom. libretexts.orglibretexts.org This typically occurs via the exocyclic sulfur atom. For instance, in certain complexes, the primary interaction with the metal ion is through the sulfur atom of the thione group.

Bidentate Behavior : this compound frequently behaves as a bidentate ligand, coordinating to a metal ion through two donor atoms simultaneously. libretexts.orglibretexts.org This is commonly achieved through the sulfur atom and one of the nitrogen atoms of the quinoxaline ring, forming a stable chelate ring. libretexts.org This bidentate coordination is a prevalent feature in many of its metal complexes.

Polydentate Behavior : While less common, the potential for polydentate behavior exists, especially in complexes where the ligand might bridge multiple metal centers or when substituents on the quinoxaline ring introduce additional donor sites. libretexts.orglibretexts.org

Chelation and Bridging Coordination Modes

The versatility of this compound extends to its ability to form both chelate and bridged structures.

Chelation : Chelation involves the formation of a ring structure between the ligand and a central metal ion. libretexts.org this compound readily forms chelate complexes by coordinating through both the sulfur atom and a nearby nitrogen atom of the pyrazine (B50134) ring. This chelate effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. libretexts.org

Bridging Coordination : In some instances, this compound can act as a bridging ligand, connecting two or more metal centers. rsc.org This can occur in several ways. For example, the sulfur atom can bridge two metal ions. Alternatively, the ligand can bridge using its sulfur and a nitrogen atom to coordinate to different metal centers, leading to the formation of polynuclear complexes.

The specific coordination mode adopted by this compound depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. researchgate.net

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various analytical and spectroscopic techniques to determine their structure and properties. jocpr.comajol.info

Synthesis of Transition Metal Complexes with this compound

Transition metal complexes of this compound are widely studied. A general synthetic procedure involves mixing an aqueous or alcoholic solution of a transition metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, zinc) with a solution of this compound in a solvent like ethanol (B145695) or methanol. jocpr.commdpi.com The reaction mixture is often stirred and may be heated to facilitate the reaction. jocpr.com The resulting solid complex is then filtered, washed, and dried. jocpr.comjscimedcentral.com

For example, mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a Schiff base ligand derived from a quinoxaline derivative have been synthesized and characterized. nih.gov The characterization data, including elemental analysis, molar conductance, and various spectral techniques, help in elucidating the geometry and coordination behavior of the ligand in these complexes. nih.govmdpi.com

Table 1: Examples of Synthesized Transition Metal Complexes

| Metal Ion | General Synthetic Method | Characterization Techniques | Reference |

|---|---|---|---|

| Cu(II), Ni(II), Co(II), Zn(II) | Reaction of metal salt with ligand in ethanol. | Elemental Analysis, IR, UV-Vis, Molar Conductance | jocpr.com |

| Cu(I) | Reaction of [Cu(CH₃CN)₄]PF₆ with the ligand. | X-ray Crystallography, Electrochemical Analysis | rsc.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Condensation reaction followed by complexation. | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | ekb.eg |

Synthesis of Main Group Metal Complexes of this compound

The synthesis of main group metal complexes with this compound follows similar principles to that of transition metals. Organometallic compounds of main group elements like lithium can be prepared through reductive substitution of alkyl halides. msu.edu A common method involves the reaction of an organolithium reagent with a carbonyl compound. nih.gov While specific syntheses with this compound are less documented in readily available literature, the general approach would involve reacting a main group metal compound (e.g., an alkyl-lithium or a Grignard reagent) with this compound under inert conditions. msu.edursc.org The reactivity of these complexes would likely be high, necessitating careful handling. msu.edu

Structural Analysis of this compound Coordination Compounds

For this compound complexes, X-ray crystallography can confirm the coordination mode of the ligand (monodentate, bidentate, bridging), the coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral), and the presence of any intermolecular interactions like hydrogen bonding. rsc.orgresearchgate.net

In addition to X-ray diffraction, various spectroscopic methods are crucial for characterizing these complexes:

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like C=S and C=N) upon complexation. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the complex, which can help in determining the geometry of the metal ion's coordination environment. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand and its environment within the complex in solution.

Mass Spectrometry : This technique helps in confirming the molecular weight of the synthesized complexes. mdpi.com

Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of the synthesized bulk material. nih.gov For paramagnetic complexes, techniques like Electron Spin Resonance (ESR) spectroscopy can provide insights into the electronic structure and the environment of the unpaired electron(s). ekb.eg

Table 2: Spectroscopic Data for Characterization

| Technique | Information Obtained | Typical Observations for this compound Complexes |

|---|---|---|

| IR Spectroscopy | Identification of coordinating groups | Shift in ν(C=S) and ν(C=N) bands upon complexation. |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry | d-d transition bands characteristic of the metal ion's geometry. mdpi.com |

| NMR Spectroscopy | Ligand structure in solution (for diamagnetic complexes) | Chemical shifts of aromatic protons appear in the 7.0-8.0 ppm region. |

Catalytic Applications of 2 Quinoxalinethiol and Its Derivatives

2-Quinoxalinethiol as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble metal-ligand complex. cd-bioparticles.net The ligand is crucial as it modulates the metal center's electronic and steric properties, thereby influencing the catalyst's activity, stability, and selectivity. nih.govmdpi.commdpi.com this compound, with its bidentate N,S donor sites, has the potential to form stable chelate complexes with various transition metals, making it a candidate for ligand development in homogeneous catalysis.

Metal-Catalyzed Reactions with this compound Ligands

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org Ligands play a critical role in these transformations, stabilizing the palladium catalyst and facilitating key steps like oxidative addition and reductive elimination. nih.govuvic.ca While a vast number of phosphine- and N-heterocyclic carbene-based ligands have been developed, N,S-containing ligands are also explored for their unique electronic properties.

Despite the potential of this compound to act as an N,S-bidentate ligand, a review of current literature does not reveal specific, prominent examples of its application in major palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura researchgate.netlibretexts.org, Heck wikipedia.orgias.ac.insioc-journal.cn, or Stille reactions. Research has broadly covered transition-metal-catalyzed synthesis of the quinoxaline (B1680401) core itself rsc.org and the general use of quinoline (B57606) derivatives in catalysis nih.gov, but the specific use of this compound as an ancillary ligand in these named reactions is not extensively documented. However, the fundamental principles of ligand design suggest that such a molecule could potentially be applied in these contexts.

Below is a table summarizing key palladium-catalyzed reactions where N,S-type ligands like this compound could theoretically be employed.

| Reaction Name | General Transformation | Role of Ligand |

| Suzuki-Miyaura Coupling | R¹-X + R²-B(OH)₂ → R¹-R² | Stabilizes Pd(0), facilitates oxidative addition and transmetalation. libretexts.org |

| Heck Reaction | R-X + Alkene → R-Alkene | Controls regioselectivity, stabilizes the active catalyst. wikipedia.org |

| Stille Coupling | R¹-X + R²-Sn(Alkyl)₃ → R¹-R² | Facilitates the catalytic cycle, similar to other cross-coupling reactions. |

| Buchwald-Hartwig Amination | R-X + HNR¹R² → R-NR¹R² | Promotes C-N bond formation via reductive elimination. |

Development of Chiral this compound Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. chinesechemsoc.org The development of novel chiral ligands is central to this field. chinesechemsoc.orgoup.com The incorporation of a chiral center into a ligand framework allows for the transfer of stereochemical information to the substrate, leading to the preferential formation of one enantiomer. frontiersin.org

While specific examples of simple, monomeric chiral this compound ligands are not abundant in the literature, research into related structures highlights the potential of the quinoxaline scaffold in asymmetric catalysis. One notable development is the use of helical poly(quinoxaline-2,3-diyl)s that bear metal-binding sites. mdpi.comnih.gov These polymers act as chiral ligands, demonstrating that the quinoxaline backbone can be integrated into a larger chiral architecture for use in asymmetric reactions. mdpi.comnih.gov

The design of effective chiral ligands often relies on several established strategies. The synthesis of novel chiral thioethers and their subsequent oxidation to sulfones represents a viable pathway to create chiral sulfur-containing molecules, a strategy that could be adapted to quinoxalinethiol derivatives. mdpi.com The creation of chiral ligands often involves principles like C₂-symmetry or the introduction of steric bulk to create a well-defined chiral pocket around the metal center. oup.comchemistryviews.org

| Strategy for Chiral Ligand Design | Description | Potential Application to this compound |

| Introduction of a Chiral Backbone | A chiral scaffold, often derived from natural products or resolved synthetic compounds, is appended to the ligand. | A chiral amine or alcohol could be attached to the quinoxaline ring. |

| C₂-Symmetry | The ligand possesses a twofold rotational axis of symmetry, which can reduce the number of possible transition states. oup.comchemistryviews.org | Two chiral quinoxalinethiol units could be linked by a chiral bridge. |

| Atropisomerism | Axial chirality arises from restricted rotation around a single bond, as seen in BINOL or BINAP ligands. mdpi.com | A biaryl system could be incorporated into the quinoxalinethiol structure. |

| Polymer-Based Ligands | A chiral polymer backbone provides the asymmetric environment. | As demonstrated with helical polyquinoxalines. mdpi.comnih.gov |

Heterogeneous Catalysis Incorporating this compound-Based Materials

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. beilstein-journals.org This approach offers significant practical advantages, most notably the ease of separating the catalyst from the reaction mixture, which allows for its recovery and reuse. rhhz.netechemcom.com

Immobilization Strategies for this compound Catalysts

The heterogenization of homogeneous catalysts is a common strategy to bridge the gap between the high selectivity of homogeneous systems and the practical advantages of heterogeneous ones. uvic.ca This involves anchoring the catalytically active species onto a solid support. While there are no specific reports detailing the immobilization of a pre-formed this compound-metal complex, numerous studies describe the immobilization of catalysts used for the synthesis of the quinoxaline ring itself. These methods provide a blueprint for how this compound-based catalysts could be heterogenized.

Common immobilization techniques include covalent bonding to the support, physical entrapment, or electrostatic interactions. researchgate.net Supports like silica (B1680970), alumina, and magnetic nanoparticles are frequently used. echemcom.comresearchgate.netnih.gov For instance, catalysts for quinoxaline synthesis have been supported on materials such as Yb-modified NaY zeolite rhhz.net and silica-modified Fe₃O₄ nanoparticles. echemcom.com A this compound complex could be similarly immobilized, for example, by modifying the quinoxaline ring with a silane (B1218182) group to enable covalent attachment to a silica surface.

| Support Material | Immobilization Method | Advantages |

| Silica (SiO₂) / Alumina (Al₂O₃) | Covalent attachment via surface functional groups (e.g., silanols). | High surface area, thermal stability, well-defined porosity. researchgate.netnih.gov |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Covalent attachment to surface-capping agents. | Facile separation from the reaction mixture using an external magnet. echemcom.comnih.gov |

| Polymers | Incorporation into a polymer matrix or attachment to a polymer chain. | Tunable properties, can be used as beads or membranes. |

| Zeolites | Ion exchange or encapsulation within the porous framework. | Shape selectivity, high thermal stability. rhhz.net |

Design of Nanocomposite Catalysts Featuring this compound Components

Nanocomposite catalysts are materials where catalytically active nanoparticles are dispersed within a matrix, or where nanoparticles are functionalized with catalytic molecules. mdpi.comcsic.es This design can enhance catalytic activity and stability through synergistic effects between the components. cd-bioparticles.netd-nb.info

A key example in this area is the functionalization of gold nanoparticles (AuNPs) with aminoalcohol-based quinoxaline derivatives. rsc.org In this work, the quinoxaline derivatives acted as capping ligands to stabilize the AuNPs formed by the reduction of a gold precursor. rsc.org This demonstrates a direct method for incorporating quinoxaline-type molecules onto a nanostructure. Although this study focused on biomedical applications, the resulting functionalized nanoparticles represent a model for a nanocomposite catalyst where the quinoxaline unit could serve as a ligand for a secondary metal or as an organocatalytic site. The functionalization of nanoparticles is a versatile strategy for tailoring their properties for specific applications, including catalysis. oiccpress.comrsc.orgnih.gov

| Nanocomposite Type | Description | Potential Role of this compound |

| Functionalized Metal Nanoparticles | Organic ligands are attached to the surface of metal nanoparticles (e.g., Au, Ag, Pt). | Capping agent to stabilize nanoparticles; ligand to attract a second metal for bimetallic catalysis. rsc.org |

| Catalyst on Nanostructured Support | A molecular catalyst is supported on a nanomaterial like graphene oxide or carbon nanotubes. | A this compound-metal complex could be adsorbed or covalently linked to the support. d-nb.info |

| Metal Oxides on a Support | Nanoparticles of one metal oxide are dispersed on a support of another (e.g., V₂O₅-CeO₂). nih.gov | Could be incorporated as a dopant or surface modifier. |

| Core-Shell Nanoparticles | A core of one material (e.g., magnetic Fe₃O₄) is coated with a shell (e.g., SiO₂) that is then functionalized. echemcom.com | The functional outer shell could bear this compound units. |

Organocatalysis Mediated by this compound Derivatives

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. researchgate.net This field has grown rapidly, offering a complementary approach to metal-based catalysis, often with advantages in terms of cost, toxicity, and stability.

Recent research has identified a direct role for a thiol-based organocatalyst in the synthesis of oxazoles and quinoxalines. rsc.org In this study, a donor-acceptor organophotocatalyst containing a thiol group was used to mediate a tandem oxidative cyclization under visible light. rsc.org The reaction proceeds via the activation of an enamine by photoexcited singlet oxygen generated by the catalyst. This work explicitly demonstrates that a thiol-functionalized aromatic system can act as an effective organophotocatalyst.

Furthermore, the synthesis of quinoxaline derivatives itself can be achieved through organocatalysis. The reaction of o-phenylenediamine (B120857) with β-nitroalkenes in the presence of L-proline provides a green, metal-free route to polysubstituted quinoxalines. This underscores the utility of organocatalysts in the synthesis of the very scaffolds that can then be used in other catalytic applications.

| Organocatalytic System | Reaction | Role of Catalyst | Key Findings |

| Thiol-based Organophotocatalyst | Tandem oxidative cyclization for oxazole (B20620) and quinoxaline synthesis. rsc.org | Acts as a photosensitizer to generate singlet oxygen, which mediates the reaction. | First reported use of a thiol photocatalyst for oxazole synthesis via visible light. rsc.org |

| L-Proline | Synthesis of polysubstituted quinoxalines. | Catalyzes the condensation between o-phenylenediamine and β-nitroalkenes. | Metal-free, environmentally benign method with good yields. |

Medicinal Chemistry and Biological Activity of 2 Quinoxalinethiol Derivatives

Structure-Activity Relationship (SAR) Studies of 2-Quinoxalinethiol Analogues

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological efficacy. researchgate.net For this compound analogues, SAR studies have been crucial in optimizing their therapeutic potential by identifying which structural modifications enhance activity and selectivity.

The biological activity of quinoxaline (B1680401) derivatives can be significantly altered by the introduction of various substituents onto the quinoxaline core and the thiol group.

Research into quinoxaline urea (B33335) analogues as inhibitors of IKKβ, a kinase involved in pancreatic cancer, demonstrated that substitutions on the quinoxaline ring were generally well-tolerated. However, specific modifications led to significant improvements in activity. For instance, mono-substituted analogues featuring an N-methyl pyrazole (B372694) group showed a notable enhancement in the inhibition of TNFα-induced IKKβ-mediated NFκB activity.

In the development of dual Pim-1/Pim-2 kinase inhibitors for cancer therapy, researchers explored the addition of halogenated substituents at the C6 or C7 positions of the quinoxaline scaffold. nih.gov This strategy aimed to probe a unique hydrophobic pocket within the kinase's hinge region. nih.gov The resulting SAR analysis identified that specific substitutions could yield potent submicromolar inhibitors of both Pim-1 and Pim-2. nih.gov

Studies on quinoxaline derivatives as inhibitors for enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) have further highlighted the importance of substituent patterns. For example, certain derivatives showed potent, dual inhibitory action, with their efficacy directly linked to the nature and position of the substituents on the quinoxaline ring. rsc.org Similarly, the introduction of a sulfonohydrazide moiety was found to be critical for the dual inhibition of sPLA2 and α-glucosidase enzymes, indicating its importance in the structural design of these inhibitors.

The anti-parasitic activity of quinoxaline derivatives has also been optimized through SAR studies. In a series of 2,3-disubstituted quinoxalines tested against Trypanosoma cruzi and Leishmania amazonensis, activity was directly related to the presence of methylsulfoxyl, methylsulfonyl, and amine groups, as well as chlorine or bromine atoms on the molecule.

| Scaffold/Series | Target/Activity | Key Substituent(s) | Observed Effect |

|---|---|---|---|

| Quinoxaline Urea Analogues | IKKβ Inhibition | N-methyl pyrazole | Significant improvement in activity |

| Quinoxaline-2-carboxylic acid Analogues | Pim-1/Pim-2 Inhibition | Halogens at C6/C7 | Potent submicromolar inhibition |

| 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide Derivatives | EGFR/COX-2 Inhibition | Varied heterocyclic moieties | Potent dual inhibition (e.g., IC50 = 0.3 µM for EGFR) rsc.org |

| Quinoxaline Sulfonohydrazide Derivatives | sPLA2/α-glucosidase Inhibition | Sulfonohydrazide moiety | Essential for potent dual inhibition |

| 2,3-disubstituted Quinoxalines | Antiparasitic (T. cruzi, L. amazonensis) | Methylsulfoxyl, methylsulfonyl, amine, Cl, Br | Directly related to high activity (IC50 values 0.1-0.8 µM) |

The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule interacts with its biological target. nih.govnih.gov For this compound, a key conformational feature is its existence in a tautomeric equilibrium between the thiol and the thione forms.

Computational studies have shown that the thione tautomer is significantly more stable, being lower in energy than the thiol form. This preference for the thione form is also observed in the solid state, as confirmed by crystallographic analysis. The stability of the thione tautomer influences the molecule's physical properties, such as solubility, as well as its chemical reactivity and potential biological interactions. The ability to adopt a specific conformation is essential for optimal binding to a receptor or enzyme active site. nih.govnih.gov The introduction of fluorine atoms, for example, is a known strategy to influence molecular conformation through stereoelectronic effects, which can be used to lock a molecule into its bioactive shape. beilstein-journals.orgbeilstein-journals.org

Exploration of Mechanisms of Biological Action for this compound Derivatives

Understanding the mechanism of action is crucial for the development of therapeutic agents. For this compound derivatives, research has uncovered several ways they exert their biological effects, primarily through enzyme inhibition and receptor interactions.

Enzyme inhibition is a common mechanism through which drugs exert their therapeutic effects. savemyexams.comlibretexts.org Quinoxaline derivatives have been identified as inhibitors of several key enzymes implicated in various diseases.

Kinase Inhibition : Kinases are a major class of enzymes targeted in cancer therapy. Quinoxaline derivatives have shown significant potential as kinase inhibitors.

Pim-1/2 Kinases : Certain quinoxaline-2-carboxylic acid derivatives act as potent, dual inhibitors of Pim-1 and Pim-2 kinases, which are linked to cancer progression. nih.gov Lead compounds have demonstrated submicromolar inhibitory concentrations. nih.gov

VEGFR-2 : A series of frontiersin.orgacs.orgnih.govtriazolo[4,3-a]quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. The most active compounds displayed IC₅₀ values in the low nanomolar range (e.g., 3.4 ± 0.3 nM).

EGFR : Novel quinoxaline derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with the most active compounds showing IC₅₀ values as low as 0.3 µM. rsc.org

Other Enzymes : Beyond kinases, these derivatives have been shown to inhibit other enzymes.

COX-2 : Quinoxaline derivatives have been synthesized that show selective inhibition of Cyclooxygenase-2 (COX-2) over COX-1, an important feature for developing anti-inflammatory agents with fewer gastrointestinal side effects. rsc.org The most selective compounds exhibited selectivity indexes (SI) over 60. rsc.org

α-Glucosidase : In the context of diabetes, quinoxaline sulfonohydrazide derivatives have been identified as effective inhibitors of α-glucosidase, outperforming the standard drug acarbose (B1664774) in some cases.

DNA Intercalation : Some quinoxaline compounds exert their anticancer effects by intercalating with DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cancer cell death.

| Derivative Series | Target Enzyme | Potency (IC₅₀) | Therapeutic Area |

|---|---|---|---|

| frontiersin.orgacs.orgnih.govtriazolo[4,3-a]quinoxalines | VEGFR-2 | 3.4 - 6.8 nM | Anticancer |

| Quinoxaline-2-carboxylic acids | Pim-1/Pim-2 | Submicromolar | Anticancer |

| Novel Quinoxaline Derivatives | EGFR | 0.3 - 0.9 µM rsc.org | Anticancer |

| Novel Quinoxaline Derivatives | COX-2 | 0.46 - 1.17 µM rsc.org | Anti-inflammatory |

| Quinoxaline Sulfonohydrazides | α-Glucosidase | 0.0953 µM | Antidiabetic |

In addition to inhibiting enzymes, quinoxaline derivatives can modulate the function of cellular receptors. A prominent example is their interaction with melatonin (B1676174) receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms. mdpi.comyoutube.comnih.govmdpi.com

Researchers have designed and synthesized quinoxaline derivatives as potential ligands for MT1 and MT2 receptors, viewing the quinoxaline ring as a bioisostere of melatonin's indole (B1671886) nucleus. mdpi.com Binding affinity studies, using radioligand competition assays, have been performed to determine the potency and selectivity of these compounds. mdpi.com

Key findings from these studies include:

The position of substituents, such as a methoxy (B1213986) group, on the quinoxaline scaffold can modulate binding affinity and selectivity for MT1 versus MT2. mdpi.com

The length and nature of the side chain attached to the quinoxaline ring are critical for achieving high-affinity binding. A six-atom distance between a methoxy group and the side chain's nitrogen atom was found to be essential for good melatoninergic binding. mdpi.com

Some derivatives have shown high selectivity for the MT2 receptor, with selectivity ratios (Kᵢ MT1/Kᵢ MT2) as high as 250. mdpi.com

Functional assays have confirmed that some of these high-affinity ligands act as full agonists at the MT2 receptor. mdpi.com

| Compound Series | Compound | MT₁ Kᵢ (μM) | MT₂ Kᵢ (μM) | Selectivity (MT₂/MT₁) |

|---|---|---|---|---|

| Series I | 3c | >100 | >100 | - |

| 3d | >100 | >100 | - | |

| Series II | 6a | >20 | 0.08 ± N.D. | >250 |

| 6c | >100 | 1.3 ± N.D. | >76 | |

| Series III | 10c | 0.44 ± N.D. | 0.14 ± N.D. | 3.1 |

| 10d | 0.72 ± N.D. | 0.25 ± N.D. | 2.9 |

Data adapted from a study on new quinoxaline derivatives as potential MT1 and MT2 receptor ligands. mdpi.com N.D. = Not Determined.

Computational Approaches in Drug Discovery for this compound Scaffolds

Computational methods, often referred to as computer-aided drug design (CADD), are indispensable tools in modern drug discovery, enabling more efficient and cost-effective research. nih.govwiley-vch.de These approaches are widely used to study this compound scaffolds, from predicting their fundamental properties to designing novel, potent inhibitors.

Molecular Docking : This is one of the most frequently used computational techniques. It predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. frontiersin.org Docking studies have been instrumental in understanding the binding modes of quinoxaline derivatives with various targets, including:

VEGFR-2 : To rationalize the potent inhibitory activity of frontiersin.orgacs.orgnih.govtriazolo[4,3-a]quinoxaline derivatives, molecular docking was used to investigate the binding interactions within the VEGFR-2 active site.

EGFR and COX-2 : Docking studies showed a good correlation with the in vitro inhibitory activities of novel quinoxaline derivatives, helping to explain their dual inhibitory mechanism. rsc.org

InhA Enzyme : In the search for new antituberculosis agents, docking experiments were performed to visualize how imidazoquinoline derivatives could interact with the substrate-binding site of the InhA enzyme from Mycobacterium tuberculosis.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activity. nih.gov These models are used to predict the activity of newly designed compounds and to guide the optimization of lead candidates. For quinoxaline derivatives, QSAR can help identify the key physicochemical properties that govern their inhibitory potency against targets like kinases or receptors. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic nature of protein-ligand interactions over time. nih.gov These simulations can be used to refine docked poses, assess the stability of the ligand in the binding pocket, and understand conformational changes that occur upon binding. mdpi.complos.org For instance, MD simulations have been used to refine homology models of receptors bound to quinoxaline-like ligands. nih.govnih.gov

Scaffold Hopping : Computational tools are also employed for "scaffold hopping," a strategy to identify novel core structures (scaffolds) that maintain the key binding interactions of a known active compound. criver.combiosolveit.de This can lead to the discovery of new chemical series with improved properties, such as better patentability or ADME (absorption, distribution, metabolism, and excretion) profiles. biosolveit.de

By integrating these computational approaches, researchers can accelerate the design-synthesis-test cycle, leading to the faster identification of promising this compound-based drug candidates.

Rational Drug Design and Lead Optimization

Rational drug design is a strategic approach in medicinal chemistry that leverages the understanding of a biological target's structure and mechanism to design and synthesize new drug molecules. slideshare.net This process is a significant departure from traditional trial-and-error methods, aiming for greater potency and selectivity. slideshare.net For this compound and its derivatives, rational design principles are instrumental in harnessing and enhancing their therapeutic potential.

The core of this process for this compound derivatives often begins with identifying a "hit" compound—a molecule showing reproducible activity in biological assays. bbau.ac.in This initial hit then becomes a "lead" compound, which serves as the starting point for chemical modifications to improve its pharmacological properties. bbau.ac.inwikipedia.org The objective during lead optimization is to refine the lead compound's structure to enhance its affinity for the target, improve its metabolic stability, and increase its selectivity, thereby reducing potential side effects. wikipedia.org This is typically achieved through multiple design-make-test-analyze (DMTA) cycles. bruker.com

Structure-activity relationship (SAR) studies are fundamental to the lead optimization of this compound derivatives. wikipedia.org These studies systematically alter parts of the molecule to understand how structural changes affect its biological activity. For instance, the introduction of electron-withdrawing groups on the quinoxaline ring has been shown to increase the anticancer activity of some derivatives. Similarly, modifications at the 2 and 3 positions of the quinoxaline ring can significantly modulate the biological activities of the resulting compounds. researchgate.net

Pharmacophore modeling is a computational tool frequently employed in the rational design of this compound derivatives. nih.govdergipark.org.tr A pharmacophore represents the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. nih.govresearchgate.net By creating a pharmacophore model from a set of active this compound analogs, chemists can virtually screen large compound libraries to identify new molecules with a high probability of being active. dergipark.org.trresearchgate.net This approach can be either ligand-based, using the structures of known active compounds, or structure-based, utilizing the 3D structure of the biological target. dergipark.org.trmdpi.com

Molecular docking studies are another key computational technique used to predict the preferred orientation of a this compound derivative when bound to its target, allowing for the rational design of more potent and selective inhibitors. nih.gov These studies, combined with SAR data, guide the synthesis of new analogs with improved properties. wikipedia.orgnih.gov

The following table provides examples of how rational drug design principles have been applied to optimize this compound derivatives for various therapeutic targets.

| Derivative Class | Modification Strategy | Observed Outcome | Therapeutic Target/Application |

| Quinoxalin-2(1H)-one derivatives | Introduction of an N,N-disubstituted amide at the C-3 position. nih.gov | Enhanced antiviral potency. nih.gov | Anti-HCV nih.gov |

| Quinoxaline-2,3-dione derivatives | Substitution at N1, 6, and 7 positions. nih.gov | Micromolar affinity at GluK3 receptors. nih.gov | Kainate receptor antagonists nih.gov |

| 6-(2-imidazolinylamino)quinoxaline compounds | Modification of substituents on the imidazoline (B1206853) ring. | Alpha-2 adrenoceptor agonists. patsnap.com | Treatment of alpha-2 adrenoceptor modulated disorders. patsnap.com |

| Quinoxaline 1,4-dioxides | Presence of N-oxide functionalities. | Promise as prodrugs for bacterial and tumor cells. | Antibacterial, antitumor |

Prodrug Strategies and Targeted Delivery Systems

Prodrug strategies and targeted delivery systems are advanced approaches designed to improve the therapeutic index of drugs by enhancing their delivery to the site of action while minimizing off-target effects. nih.gov These strategies are particularly relevant for overcoming challenges such as poor solubility, instability, and non-specific toxicity, which can be associated with potent scaffolds like this compound.

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. bbau.ac.in This approach can be used to improve the pharmaceutical properties of a drug, such as its solubility, stability, and ability to cross biological membranes. nih.gov For instance, a highly polar drug can be made more lipophilic to cross the blood-brain barrier, as seen with the prodrug levodopa (B1675098) for the neurotransmitter dopamine. bbau.ac.in In the context of this compound derivatives, a prodrug approach could involve modifying the thiol group to enhance oral absorption or to achieve targeted release in a specific tissue. Quinoxaline 1,4-dioxides, for example, have shown potential as prodrugs that can be reduced by oxidoreductases in bacterial and tumor cells.

Targeted delivery systems aim to concentrate a drug in the desired tissue or cells, thereby increasing its efficacy and reducing systemic toxicity. nih.gov This can be achieved by attaching the drug to a targeting moiety, such as an antibody or a ligand for a specific receptor, or by encapsulating the drug in a nanocarrier that preferentially accumulates at the target site. nih.gov

Various types of drug delivery systems are being explored for cancer therapy and other diseases, including:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. nih.gov A recent study demonstrated the use of liposomes modified with a tumor-targeting peptide (cRGD) to deliver a quinoxaline-based photothermal agent. nih.gov

Nanoparticles: These are solid colloidal particles that can be made from polymers or lipids. mdpi.com They can be designed to release the drug in a controlled or sustained manner. mlsu.ac.in

Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water and can be designed to release drugs in response to specific stimuli, such as pH. mdpi.com

Microparticles: These are larger than nanoparticles and can be used for pulmonary drug delivery. nih.gov

The following table summarizes some of the prodrug and targeted delivery strategies that have been investigated for quinoxaline-based compounds.

| Strategy | System/Approach | Mechanism/Advantage | Application |

| Prodrug | Quinoxaline 1,4-dioxides | Reduction by oxidoreductases in bacterial and tumor cells to release the active drug. | Antibacterial, Antitumor |

| Targeted Delivery | cRGD-modified liposomes nih.gov | Targets integrin-overexpressing tumor cells for enhanced cellular uptake. nih.gov | Tumor photothermal therapy nih.gov |

| Sustained Release | Coaxial electrospun nanofibers mdpi.com | Core-shell structure provides a sustained release profile for the encapsulated drug. mdpi.com | Localized drug delivery, such as in sutures. mdpi.com |

| pH-Responsive Delivery | pH-responsive hydrogels mdpi.com | Undergoes a phase transition in response to pH changes, leading to drug release. mdpi.com | Delivery to inflammatory or tumor microenvironments. mdpi.com |

The bioconjugation of this compound derivatives to targeting ligands or polymers is a key step in the development of many targeted delivery systems. mdpi.com This involves forming a stable covalent bond between the drug and the delivery vehicle. mdpi.com The choice of linker can be critical, as it may need to be cleaved at the target site to release the active drug. nih.gov

Computational and Theoretical Studies on 2 Quinoxalinethiol Systems

Quantum Chemical Calculations on 2-Quinoxalinethiol

Quantum chemical calculations provide profound insights into the molecular-level properties of this compound. These computational methods are instrumental in understanding its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.descispace.com It is a widely used first-principles electronic structure framework that describes the ground-state of electrons. youtube.com DFT calculations have been instrumental in characterizing the tautomeric equilibrium of this compound. The molecule can exist in two tautomeric forms: the thiol form and the thione form. Computational studies have shown that the thione tautomer is more stable than the thiol form by approximately 13.7 to 13.9 kcal/mol. This significant energy difference indicates that the thione form is the predominant species under most conditions, a finding that aligns with experimental X-ray crystallography data.

The structural basis of this compound is a quinoxaline (B1680401) core, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. This bicyclic aromatic system provides a rigid framework that influences the molecule's electronic properties and chemical reactivity. The sulfur-containing substituent at the 2-position introduces the complexity of tautomeric equilibrium, which involves the migration of a hydrogen atom between the sulfur and a nitrogen atom in the pyrazine ring.

DFT methods are also employed to study the reactivity of molecules through various descriptors. mdpi.comjournalcsij.com These descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemical potential, and hardness, provide a quantitative understanding of the molecule's susceptibility to chemical reactions. mdpi.comjournalcsij.combeilstein-journals.org For instance, the HOMO and LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. journalcsij.com

Table 1: Calculated DFT Properties of this compound Tautomers

| Property | Thiol Form | Thione Form |

| Relative Energy (kcal/mol) | 13.7 - 13.9 | 0 |

This table is generated based on available research data.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a more detailed picture of bonding in molecules compared to simpler models by considering orbitals that extend over the entire molecule. brsnc.inutdallas.edumit.edu A key application of MO theory in understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO of reacting species. imperial.ac.ukwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com The energy and shape of these frontier orbitals are critical in predicting how a molecule will interact with other molecules. researchgate.net The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests that the molecule is more easily polarizable and thus more reactive. journalcsij.comirjweb.com

In the context of this compound, FMO analysis can elucidate its reaction mechanisms. For example, in a reaction, the occupied orbitals of one molecule and the unoccupied orbitals of another, particularly the HOMO and LUMO, interact, leading to attraction and bond formation. wikipedia.org The distribution of the HOMO and LUMO across the this compound molecule indicates the most probable sites for electrophilic and nucleophilic attack. researchgate.net For instance, regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles, while regions with LUMO localization are prone to attack by nucleophiles.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of complex processes such as adsorption and ligand-biomolecule binding at an atomistic level.

Adsorption Phenomena and Interfacial Behavior